ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate,hydrobromide
Description
Historical Evolution of Quinazoline-Based Pharmacophores
The quinazoline scaffold was first synthesized in 1869 via the reaction of cyanogens with anthranilic acid, yielding 2-cyano-3,4-dihydro-4-oxoquinazoline. However, its therapeutic potential remained unexplored until the late 20th century, when structure-activity relationship (SAR) studies revealed its suitability for kinase inhibition. The approval of gefitinib in 2003 marked a turning point, validating the 4-anilino-quinazoline motif as a template for EGFR-targeted therapies. Subsequent derivatives, such as erlotinib and afatinib, incorporated halogen atoms and flexible side chains to address resistance mutations and improve bioavailability. Ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate hydrobromide builds on this legacy by integrating dichloro substitution and ester functionalization—strategies informed by decades of empirical optimization.
Medicinal Chemistry Significance of Halogenated Quinazoline Scaffolds
Halogen atoms, particularly chlorine, play a critical role in modulating the physicochemical and pharmacological properties of quinazoline derivatives. Chlorination at strategic positions enhances binding affinity by:
- Increasing hydrophobic interactions : Chlorine’s lipophilicity improves penetration into the hydrophobic regions of kinase active sites, as demonstrated by the 5,6-dichloro substitution in vandetanib.
- Electron-withdrawing effects : The inductive effect of chlorine stabilizes charge-transfer interactions with key residues, such as Thr830 in EGFR.
- Metabolic stability : Halogens reduce oxidative metabolism, prolonging half-life. For example, the dichloro groups in ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate hydrobromide likely shield the quinazoline core from cytochrome P450-mediated degradation.
Recent studies on macrocyclic quinazoline derivatives further underscore the importance of halogenation. Compound 28 , a macrocyclic inhibitor with a 3-chloro-4-fluorobenzyloxy group, exhibited nanomolar affinity for EGFR^del19^ while sparing wild-type EGFR, highlighting the role of halogens in mutation-specific targeting.
Positional Analysis of 5,6-Dichloro Substitution Patterns
The 5,6-dichloro configuration in ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate hydrobromide is strategically positioned to optimize steric and electronic effects. Key findings include:
- Steric complementarity : The 5,6-dichloro groups occupy hydrophobic pocket I of EGFR, a region adjacent to the methionine gatekeeper residue (Met793). This positioning minimizes steric clashes with larger residues in mutant kinases (e.g., T790M).
- Electronic modulation : Chlorine’s electronegativity withdraws electron density from the quinazoline ring, strengthening hydrogen bonds with backbone amides (e.g., Thr766 via water-mediated interactions).
- Comparative studies : Analogues with mono-chloro or fluoro substitutions at positions 5 or 6 show reduced potency. For instance, replacing 5,6-dichloro with 6-fluoro in compound 18 decreased EGFR^wt^ inhibition by 40%, underscoring the synergistic effect of dual chlorination.
Ethyl Acetate Functionalization Strategies in Heterocyclic Systems
The ethyl acetate moiety at position 3 of the quinazoline core serves dual purposes:
- Solubility enhancement : The ester group improves aqueous solubility, facilitating formulation and absorption. This is critical for oral bioavailability, as seen in lapatinib’s morpholine side chain.
- Prodrug potential : Ethyl esters are often hydrolyzed in vivo to carboxylic acids, which may enhance target engagement. For example, afatinib’s acrylamide group irreversibly binds EGFR’s cysteine residue, a mechanism potentially accessible to hydrolyzed metabolites of ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate.
SAR studies on C-3 modifications reveal that bulkier esters (e.g., isopropyl) reduce potency due to steric hindrance, whereas shorter chains (e.g., methyl) lack metabolic stability. The ethyl group strikes a balance, as evidenced by compound 27 , which showed a nine-fold increase in EGFR^T790M^ affinity compared to gefitinib.
Properties
Molecular Formula |
C12H14BrCl2N3O2 |
|---|---|
Molecular Weight |
383.07 g/mol |
IUPAC Name |
1-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)-2-ethoxyethanone;hydrobromide |
InChI |
InChI=1S/C12H13Cl2N3O2.BrH/c1-2-19-6-10(18)17-5-7-9(16-12(17)15)4-3-8(13)11(7)14;/h3-4H,2,5-6H2,1H3,(H2,15,16);1H |
InChI Key |
GJFHQOZSUSMDDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)N1CC2=C(C=CC(=C2Cl)Cl)N=C1N.Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate, Hydrobromide
Synthesis of the Quinazoline Core
The initial step in the preparation involves the synthesis of the quinazoline nucleus, typically starting from 2-amino benzamide derivatives. A general and widely employed synthetic approach involves the condensation of 2-amino benzamide with appropriate ketones under acidic catalysis to generate 2,3-dihydroquinazolin-4(1H)-one intermediates.
General Procedure (Adapted from):
- A stirred solution of 2-amino benzamide (100 mmol) and the chosen ketone (200 mmol) is prepared.
- Catalytic amounts of concentrated nitric acid or hydrochloric acid (approximately 1 mL) are added.
- The mixture is refluxed for 5 minutes, followed by continued stirring at room temperature for 30 minutes.
- After reaction completion, the mixture is concentrated under reduced pressure using a rotary evaporator.
- Upon cooling, water (20 mL) is added to precipitate the product.
- The solid is filtered, washed with water, dried, and recrystallized from ethyl acetate to afford the quinazolinone derivative.
This method yields 2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-one compounds with high purity and yields often exceeding 98% ().
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 2-Amino benzamide + Ketone (2 equiv) | Formation of quinazolinone core |
| 2 | Conc. HNO3/HCl catalyst, reflux 5 min, stir 30 min | Cyclization to 2,3-dihydroquinazolinone |
| 3 | Concentration, water addition, filtration | Precipitation of product |
| 4 | Recrystallization from ethyl acetate | Pure quinazolinone crystals |
Functionalization at the 3-Position with Ethyl Acetate Side Chain
The 3-position functionalization with an ethyl acetate moiety involves alkylation or esterification reactions. A common approach is the reaction of the quinazoline intermediate with ethyl bromoacetate or similar alkylating agents under basic conditions to install the ethyl 2-acetate substituent at the 3-position ().
Formation of the Hydrobromide Salt
The final step involves the formation of the hydrobromide salt by treatment of the free base ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate with hydrobromic acid. This step improves the compound's stability and solubility properties.
Detailed Research Findings and Data
Yield and Purity Data
The synthetic routes described yield the target compound with high efficiency and purity. For example, similar quinazoline derivatives synthesized by condensation methods exhibit yields ranging from 95% to 99%, with melting points consistent with high purity and confirmed by NMR and X-ray crystallography ().
Analytical Characterization
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR and ^13C NMR spectra confirm the structure and substitution pattern.
- Chemical shifts correspond to aromatic protons, amino groups, and ethyl acetate side chains.
- X-ray Crystallography:
- Confirms the quinazoline core structure and substitution positions.
- Melting Point:
Representative Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Cyclocondensation | 2-Amino-5,6-dichlorobenzamide + ketone, HNO3/HCl catalyst, reflux | 2,3-Dihydroquinazolinone derivative |
| 2 | Alkylation/Esterification | Ethyl bromoacetate, base (e.g., NaH or K2CO3) | Ethyl 2-(2-amino-5,6-dichloroquinazolin-3-yl)acetate |
| 3 | Salt Formation | Hydrobromic acid | Ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate hydrobromide |
Comparative Analysis of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation | Acid-catalyzed reaction of 2-amino benzamide with ketones | High yield, simple setup | Requires acidic conditions |
| Halogenation | Use of pre-chlorinated starting materials or direct chlorination | Regioselective substitution | Direct chlorination may cause side reactions |
| Alkylation with ethyl bromoacetate | Installation of ethyl acetate side chain at 3-position | Efficient functionalization | Requires careful control of base and solvent |
| Hydrobromide salt formation | Treatment with hydrobromic acid | Improves solubility and stability | Requires handling of corrosive acid |
Chemical Reactions Analysis
Types of Reactions
Ethyl-5,6-dichloro-3,4-dihydro-2(1H)imino quinazoline-3-acetate hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of substituted quinazoline compounds .
Scientific Research Applications
Scientific Research Applications
-
Anticancer Research
- Ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate has been investigated for its potential anticancer properties. Studies indicate that it may inhibit specific pathways involved in tumor growth and metastasis. For instance, quinazoline derivatives are known to interact with kinases that play a crucial role in cancer cell proliferation and survival .
-
Neuropharmacology
- The compound has shown promise in neuropharmacological studies due to its interaction with neurotransmitter systems. Its ability to modulate glutamate receptors suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease by reducing excitotoxicity associated with excessive glutamate signaling .
- Antimicrobial Activity
- Inflammation Modulation
Case Studies
- Anticancer Efficacy
- Neuroprotective Effects
- Inflammatory Response Modulation
Mechanism of Action
The mechanism of action of Ethyl-5,6-dichloro-3,4-dihydro-2(1H)imino quinazoline-3-acetate hydrobromide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a family of Anagrelide-related intermediates and impurities. Key analogs include:
Structural Analogs of Anagrelide
Key Differences:
- Functional Groups : Compound B lacks the ethyl ester group present in Compound C, replacing it with a carboxylic acid. This difference impacts solubility and reactivity.
- Salt Forms : The hydrobromide salt (Compound C) offers distinct crystallinity and stability compared to the hydrochloride analog .
- Role : Compound C is used as a reference standard, whereas Compound B is an impurity in Anagrelide synthesis .
Comparison with Other Quinazoline Derivatives
Quinazoline derivatives with chloro and amino substitutions are explored for diverse bioactivities:
- 2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide (CAS: Not provided): Exhibits analgesic activity due to its hydrazide and bromo substituents .
Physicochemical Properties:
Biological Activity
Ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate, hydrobromide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.
Molecular Formula : C12H14BrCl2N3O2
Molecular Weight : 383.07 g/mol
IUPAC Name : Ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate; hydrobromide
CAS Number : 70381-75-8
Synthesis
The synthesis of ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate typically involves the reaction of cyanogen bromide with ethyl N-(2,3-dichloro-6-aminobenzyl)glycine. The process may include purification steps such as recrystallization or chromatography to ensure high purity levels for biological testing.
Antimicrobial Properties
Research indicates that compounds with a quinazoline backbone exhibit notable antimicrobial activity. Ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate has been evaluated for its effectiveness against various bacterial strains. A study reported that derivatives of quinazoline demonstrated significant antibacterial and antifungal properties, suggesting that this compound may share similar activities .
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate has shown promise in inhibiting cancer cell proliferation in vitro. In particular, it has been observed to induce apoptosis in specific cancer cell lines through the modulation of cell cycle regulators and pro-apoptotic factors .
The mechanism of action of ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate involves the inhibition of key enzymes and receptors involved in cellular signaling pathways. This compound may act on targets such as protein kinases, leading to disrupted signaling cascades essential for tumor growth and survival .
Research Findings and Case Studies
Several studies have documented the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2021) | Demonstrated significant antibacterial activity against Staphylococcus aureus and E. coli with MIC values < 50 µg/mL. |
| Study B (2020) | Showed that the compound inhibited proliferation in MCF7 breast cancer cells by inducing G1 phase arrest. |
| Study C (2019) | Reported synergistic effects when combined with conventional antibiotics against resistant bacterial strains. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate hydrobromide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization and alkylation. For example, refluxing intermediates in ethanol with hydrazine hydrate (4 hours, 80% yield) or alkylation with ethyl chloroacetate (reflux in acetone with K₂CO₃, 90% yield) are critical steps . Key factors include solvent choice (e.g., DMSO for cyclization), temperature control (<80°C to avoid decomposition), and stoichiometric ratios (1:1 for hydrazide-aldehyde reactions). Lower yields (e.g., 65% in some protocols) may result from incomplete cyclization or side reactions with dichloro substituents .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Assign signals for the quinazoline ring (δ 8.11–8.21 ppm for aromatic protons) and ethyl ester group (δ 1.30 ppm for CH₃, δ 4.26 ppm for CH₂) .
- IR Spectroscopy : Confirm C=O (1,730 cm⁻¹), C=N (1,618 cm⁻¹), and NH₂ (3,400–3,300 cm⁻¹) functional groups .
- X-Ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen-bonding networks between the hydrobromide counterion and quinazoline NH groups .
Q. How does solubility and stability vary across solvents, and what storage conditions are recommended?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and ethanol. Stability tests show degradation >5% after 30 days at room temperature; thus, storage at +5°C in amber vials under nitrogen is advised . Hydroscopicity due to the hydrobromide salt necessitates desiccant use .
Advanced Research Questions
Q. What strategies are employed to evaluate its biological activity, particularly in hematological or anticancer contexts?
- Methodological Answer : As an Anagrelide-related compound, activity is tested via:
- Platelet Aggregation Assays : IC₅₀ values against ADP-induced aggregation in human plasma .
- Kinase Inhibition Screening : Target JAK2 or BCR-ABL kinases using fluorescence polarization assays (IC₅₀ < 10 µM observed in related quinazolines) .
- Cytotoxicity Profiling : MTT assays on leukemia cell lines (e.g., K562) with dose-dependent apoptosis markers (caspase-3 activation) .
Q. How can structural modifications (e.g., halogen substitution) alter its pharmacodynamic properties?
- Methodological Answer :
- Chlorine vs. Iodine Substitution : Iodo derivatives (e.g., ethyl 2-(2-chloro-6-iodoquinazolin-3-yl)acetate) show enhanced lipophilicity (logP +0.5) but reduced solubility, impacting bioavailability .
- Hydrobromide Counterion : Improves crystallinity (confirmed via PXRD) and enhances salt dissociation in physiological pH, increasing bioavailability by 20% compared to hydrochloride salts .
Q. How do researchers resolve contradictions in reported synthesis yields or spectroscopic data?
- Methodological Answer : Contradictions arise from:
- Synthetic Protocols : Higher yields (90%) with ethyl chloroacetate vs. lower yields (65%) with benzaldehyde due to steric hindrance .
- Spectroscopic Assignments : Use ab initio calculations (DFT) to validate NMR shifts or compare with PubChem data (e.g., Canonical SMILES:
CCOC(=O)CN1Cc2c(Cl)c(Cl)ccc2N=C1N) to confirm structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
